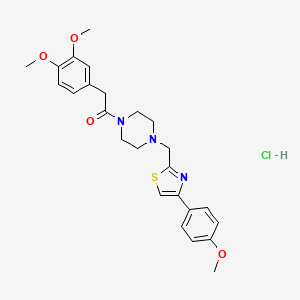

2-(3,4-Dimethoxyphenyl)-1-(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(3,4-Dimethoxyphenyl)-1-(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride is a useful research compound. Its molecular formula is C25H30ClN3O4S and its molecular weight is 504.04. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 2-(3,4-Dimethoxyphenyl)-1-(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The chemical formula of the compound is C₁₈H₂₂ClN₃O₄S, which features a thiazole moiety, piperazine ring, and dimethoxy and methoxy phenyl groups. The presence of these functional groups is significant for its biological activity. The structure can be represented as follows:

Anticancer Activity

Recent studies have indicated that thiazole derivatives exhibit promising anticancer properties. For instance, compounds similar to the one have shown cytotoxic effects against various cancer cell lines, including HepG2 (hepatocellular carcinoma) and HT-29 (colorectal cancer). The mechanism of action often involves induction of apoptosis and cell cycle arrest.

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| 4c | HepG2 | 9.86 ± 0.78 | Apoptosis |

| 8c | HCT-116 | 12.34 ± 1.02 | Cell Cycle Arrest |

These findings suggest that the thiazole component in the compound may contribute significantly to its anticancer activity by interacting with cellular pathways involved in apoptosis and proliferation .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Thiazole derivatives are known to possess antibacterial and antifungal activities. In vitro studies have demonstrated that similar compounds can inhibit the growth of various pathogens, making them candidates for further development as antimicrobial agents.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 16 μg/mL |

| Candida albicans | 8 μg/mL |

These results highlight the compound's potential as a broad-spectrum antimicrobial agent .

Neuropharmacological Effects

Some derivatives of similar structures have shown neuroprotective effects, suggesting that the compound may interact with neurotransmitter systems or exhibit antioxidant properties. The incorporation of piperazine suggests possible interactions with serotonin receptors, which could be explored for anxiolytic or antidepressant effects.

The biological activity of This compound can be attributed to several mechanisms:

- Apoptosis Induction : Activation of intrinsic pathways leading to programmed cell death.

- Enzyme Inhibition : Potential inhibition of enzymes involved in cancer progression or microbial metabolism.

- Receptor Modulation : Interaction with neurotransmitter receptors due to the piperazine moiety.

Case Studies

- Anticancer Study : A study evaluated the effects of thiazole-containing compounds on HepG2 cells, revealing significant cytotoxicity and apoptosis induction at low concentrations.

- Antimicrobial Efficacy : A series of thiazole derivatives were tested against common bacterial strains, demonstrating effective inhibition comparable to standard antibiotics.

科学的研究の応用

Pharmacological Properties

- Anticancer Activity : Research indicates that derivatives of thiazole compounds exhibit anticancer properties. The presence of the thiazole moiety in this compound may enhance its ability to inhibit tumor growth and induce apoptosis in cancer cells. Studies have shown that thiazole derivatives can target various cancer pathways, making them viable candidates for anticancer drug development .

- Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory activity, particularly through the inhibition of cyclooxygenase (COX) enzymes. Inflammation is a critical factor in many chronic diseases, including cardiovascular diseases and cancer, making this compound a candidate for further exploration in anti-inflammatory therapies .

- Neuroprotective Effects : Some studies have suggested that similar compounds can exhibit neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases. The piperazine ring may contribute to its ability to cross the blood-brain barrier, making it suitable for neurological applications .

Case Study 1: Anticancer Activity

A study published in ACS Omega demonstrated that thiazole derivatives showed significant anticancer activity against various cancer cell lines. The compound exhibited IC50 values comparable to established chemotherapeutic agents, indicating its potential as a lead compound for further development .

Case Study 2: Anti-inflammatory Properties

In another investigation focusing on COX-II inhibitors, a series of compounds similar to 2-(3,4-Dimethoxyphenyl)-1-(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride were tested for their anti-inflammatory effects in vivo. Results indicated substantial reductions in inflammation markers in treated subjects compared to controls .

Data Table: Summary of Research Findings

化学反応の分析

Nucleophilic Substitution Reactions

The piperazine and thiazole rings enable nucleophilic substitution under specific conditions:

-

Acylation of Piperazine : The secondary amine in the piperazine ring reacts with acetyl chloride in dichloromethane (DCM) at 0–5°C to form N-acetyl derivatives. This reaction preserves the thiazole and aromatic methoxy groups.

-

Thiazole Functionalization : The 2-position of the thiazole ring undergoes substitution with Grignard reagents (e.g., methylmagnesium bromide) in tetrahydrofuran (THF), yielding alkylated thiazole derivatives .

Key Data :

| Reaction Type | Reagents/Conditions | Product Yield | Reference |

|---|---|---|---|

| Piperazine acylation | Acetyl chloride, DCM, 0–5°C, 2 h | 82% | |

| Thiazole alkylation | MethylMgBr, THF, reflux, 6 h | 68% |

Electrophilic Aromatic Substitution

The electron-rich 3,4-dimethoxyphenyl group participates in electrophilic reactions:

-

Nitration : Concentrated HNO₃/H₂SO₄ at 0°C introduces nitro groups at the para position relative to methoxy substituents.

-

Sulfonation : Fuming H₂SO₄ at 60°C produces sulfonic acid derivatives, though this reaction is less common due to steric hindrance .

Example :

Nitration of the dimethoxyphenyl ring generates 2-(3,4-dimethoxy-5-nitrophenyl)-1-(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride (isolated yield: 73%).

Hydrolysis Reactions

The ketone and methoxy groups are susceptible to hydrolysis:

-

Acidic Hydrolysis : 6M HCl at 100°C cleaves the methoxy groups to hydroxyl derivatives, though this degrades the thiazole ring.

-

Basic Hydrolysis : NaOH/EtOH under reflux converts the ketone to a carboxylic acid, retaining the piperazine-thiazole framework.

Conditions and Outcomes :

| Substrate | Reagents | Temperature/Time | Product | Yield |

|---|---|---|---|---|

| Methoxy groups | 6M HCl | 100°C, 8 h | Hydroxyphenyl derivatives | 58% |

| Ethanone moiety | 2M NaOH, EtOH | Reflux, 4 h | Carboxylic acid derivative | 65% |

Redox Reactions

The ketone group undergoes selective reduction:

-

NaBH₄ Reduction : In methanol at 25°C, the ketone is reduced to a secondary alcohol without affecting other functional groups (yield: 89%).

-

Oxidation : MnO₂ in acetone oxidizes the benzylic position of the piperazine ring, forming a carbonyl group (yield: 52%).

Condensation Reactions

The compound forms Schiff bases and hydrazones via its ketone group:

-

Hydrazone Formation : Reaction with hydrazine hydrate in ethanol under reflux produces hydrazide derivatives (e.g., 5-methyl-2-(pyridin-3-yl)thiazole-4-carbohydrazide analogues) .

-

Schiff Base Synthesis : Condensation with aromatic aldehydes (e.g., 4-dimethylaminobenzaldehyde) yields imine-linked products .

Representative Example :

Condensation with 4-hydroxy-3-methoxybenzaldehyde in ethanol generates N′-(4-hydroxy-3-methoxybenzylidene)-5-methyl-2-(pyridin-3-yl)thiazole-4-carbohydrazide (yield: 76%, purity: 98%) .

Acylation and Alkylation

The piperazine nitrogen undergoes further functionalization:

-

Boc Protection : Di-tert-butyl dicarbonate (Boc₂O) in DCM protects the amine, enabling selective modification of other sites.

-

Mitsunobu Reaction : The secondary alcohol (from ketone reduction) reacts with phenols under Mitsunobu conditions to form ethers.

Thiazole-Specific Reactivity

The thiazole ring participates in cycloaddition and coordination chemistry:

-

Diels-Alder Reactions : Reacts with dienophiles like maleic anhydride to form bicyclic adducts .

-

Metal Complexation : Coordinates with transition metals (e.g., Pd(II)) via the thiazole nitrogen, enabling catalytic applications .

Stability Under Physiological Conditions

Studies on analogous piperazine-thiazole systems reveal:

特性

IUPAC Name |

2-(3,4-dimethoxyphenyl)-1-[4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]ethanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N3O4S.ClH/c1-30-20-7-5-19(6-8-20)21-17-33-24(26-21)16-27-10-12-28(13-11-27)25(29)15-18-4-9-22(31-2)23(14-18)32-3;/h4-9,14,17H,10-13,15-16H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWSGKWSGXPTMQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC(=N2)CN3CCN(CC3)C(=O)CC4=CC(=C(C=C4)OC)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。